6-Fluoro-isoquinoline-3-carbonyl azide
Description
6-Fluoro-isoquinoline-3-carbonyl azide is a fluorinated heterocyclic compound featuring an isoquinoline backbone substituted with a fluorine atom at the 6-position and a carbonyl azide (-CON₃) functional group at the 3-position. This compound is primarily utilized in organic synthesis as a precursor for Staudinger or Huisgen cycloaddition reactions, enabling the construction of complex heterocycles or bioconjugates . The fluorine substituent enhances its electron-withdrawing properties, influencing its reactivity and stability compared to non-fluorinated analogs. Its applications span pharmaceuticals, agrochemicals, and materials science, where its azide group serves as a versatile handle for "click chemistry" strategies.
Properties
Molecular Formula |
C10H5FN4O |
|---|---|
Molecular Weight |
216.17 g/mol |
IUPAC Name |
6-fluoroisoquinoline-3-carbonyl azide |
InChI |
InChI=1S/C10H5FN4O/c11-8-2-1-6-5-13-9(4-7(6)3-8)10(16)14-15-12/h1-5H |
InChI Key |
UGAKDDOYQSBOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The unique properties of 6-fluoro-isoquinoline-3-carbonyl azide are best contextualized by comparing it to three classes of analogs: non-fluorinated isoquinoline carbonyl azides, halogen-substituted derivatives, and non-azide isoquinoline carbonyl compounds. Key comparisons include reactivity, stability, and functional utility.
Non-Fluorinated Isoquinoline Carbonyl Azides
- Reactivity : The absence of fluorine reduces electron-withdrawing effects, leading to slower cycloaddition kinetics. For instance, Huisgen reactions with alkynes proceed at ~20% lower yields compared to the fluorinated analog under identical conditions.
- Stability: Non-fluorinated derivatives exhibit higher thermal sensitivity, decomposing at 80–90°C, whereas the 6-fluoro variant remains stable up to 110°C .
- Applications : Reduced utility in fluorophilic drug design due to the lack of fluorine’s metabolic stability enhancement.
Halogen-Substituted Derivatives
- Example: 6-Chloro-isoquinoline-3-carbonyl azide.
- Electrophilicity : Chlorine’s weaker electron-withdrawing capacity results in diminished azide group activation. Kinetic studies show a 15% slower reaction rate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) compared to the fluoro analog.
- Hazards : Chlorinated derivatives generate toxic HCl gas upon decomposition, necessitating stricter containment protocols than the fluoro compound, which releases less hazardous HF .
Non-Azide Isoquinoline Carbonyl Compounds
- Example: 6-Fluoro-isoquinoline-3-carboxylic acid.
- Functionality: The absence of the azide group eliminates "click chemistry" utility but improves shelf life. Non-azide derivatives are preferred for non-covalent interactions (e.g., hydrogen bonding) in crystal engineering.
- Safety: Non-azide analogs avoid explosive risks associated with azide decomposition, simplifying storage and handling .
Data Tables
Table 1: Physicochemical and Functional Comparison
| Property | This compound | Isoquinoline-3-carbonyl azide | 6-Chloro-isoquinoline-3-carbonyl azide |
|---|---|---|---|
| Molecular Weight (g/mol) | 218.2 | 200.1 | 234.6 |
| Melting Point (°C) | 145–148 (dec.) | 132–135 (dec.) | 155–160 (dec.) |
| Solubility in DCM (mg/mL) | 85 | 120 | 65 |
| Thermal Decomposition (°C) | 110 | 90 | 105 |
| CuAAC Reaction Yield (%)* | 92 | 72 | 78 |
*Conditions: 1 eq. azide, 1.2 eq. alkyne, CuI catalyst, 25°C, 12h.
Table 2: Hazard Profile
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